molecular formula C7H8ClNO2 B8734154 6-chloro-3,4-Pyridinedimethanol

6-chloro-3,4-Pyridinedimethanol

Cat. No. B8734154
M. Wt: 173.60 g/mol
InChI Key: CMBNKEFMXGDNQV-UHFFFAOYSA-N
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Patent
US08765759B2

Procedure details

To a solution of dimethyl 6-chloropyridine-3,4-dicarboxylate from Step B (1.26 g, 5.50 mmol) in THF (10 mL) at 0° C. was added sodium borohydride (1.07 g, 28.2 mmol) carefully. To the resulting mixture was added MeOH (5 mL), dropwise, over 20 min. The reaction mixture was stirred at 0° C. for 1 h, then H2O (5 mL) and 1 N HCl (5 mL) were added and the mixture was concentrated to dryness in vacuo. The residue was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:MeOH:NH4OH—100:0:0 to 80:20:0.2, to give the title compound. MS: m/z=174 (M+1).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8](OC)=[O:9])=[C:4]([C:12](OC)=[O:13])[CH:3]=1.[BH4-].[Na+].CO.Cl>C1COCC1.O>[NH4+:7].[OH-:9].[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([CH2:12][OH:13])[CH:3]=1 |f:1.2,7.8|

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
ClC1=CC(=C(C=N1)C(=O)OC)C(=O)OC
Name
Quantity
1.07 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of CH2Cl2

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[NH4+].[OH-]
Name
Type
product
Smiles
ClC1=CC(=C(C=N1)CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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